molecular formula C17H26O6S B8197266 Tert-butyl 3-(3-(tosyloxy)propoxy)propanoate

Tert-butyl 3-(3-(tosyloxy)propoxy)propanoate

Cat. No.: B8197266
M. Wt: 358.5 g/mol
InChI Key: WQKOIASNPBZMJR-UHFFFAOYSA-N
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Description

Tert-butyl 3-(3-(tosyloxy)propoxy)propanoate is a synthetic intermediate characterized by a tert-butyl ester group and a propoxy chain bearing a tosyloxy (p-toluenesulfonyloxy) moiety. This compound is structurally designed to serve as a versatile building block in organic synthesis, particularly in pharmaceutical applications. The tosyloxy group acts as an excellent leaving group, enabling nucleophilic substitution reactions, while the tert-butyl ester provides steric protection for the carboxylic acid functionality, enhancing stability during synthetic transformations . Its applications span the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioactive molecules, where precise control over molecular architecture is critical .

Properties

IUPAC Name

tert-butyl 3-[3-(4-methylphenyl)sulfonyloxypropoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O6S/c1-14-6-8-15(9-7-14)24(19,20)22-12-5-11-21-13-10-16(18)23-17(2,3)4/h6-9H,5,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQKOIASNPBZMJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCOCCC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O6S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(3-(tosyloxy)propoxy)propanoate typically involves the reaction of tert-butyl 3-hydroxypropanoate with 3-bromopropyl tosylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of tert-butyl 3-hydroxypropanoate attacks the bromine atom of 3-bromopropyl tosylate, resulting in the formation of this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(3-(tosyloxy)propoxy)propanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The tosyloxy group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used in anhydrous solvents like tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Products include tert-butyl 3-(3-(substituted)propoxy)propanoates.

    Hydrolysis: Products include 3-(3-(tosyloxy)propoxy)propanoic acid and tert-butyl alcohol.

    Reduction: Products include tert-butyl 3-(3-(tosyloxy)propoxy)propanol.

Scientific Research Applications

Tert-butyl 3-(3-(tosyloxy)propoxy)propanoate has found applications in various scientific research fields due to its reactivity and functional groups:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-(tosyloxy)propoxy)propanoate involves its reactivity towards nucleophiles and electrophiles. The tosyloxy group serves as a good leaving group, facilitating nucleophilic substitution reactions. The ester group can undergo hydrolysis or reduction, leading to the formation of various functionalized products. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile intermediate in chemical synthesis.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Key Structural Features Reactivity/Applications Reference
Tert-butyl 3-(3-(tosyloxy)propoxy)propanoate Propoxy chain with terminal tosyloxy group Nucleophilic substitutions; PROTAC synthesis
Tert-butyl 3-(2-(2-(tosyloxy)ethoxy)ethoxy)propanoate Ethoxy-ethoxy chain with tosyloxy group Longer chain increases lipophilicity; PROTACs
Tert-butyl (S)-2-(2-(3-(trifluoromethyl)diaziridin-3-yl)phenoxy)propanoate Phenoxy group; trifluoromethyl diaziridine Photoaffinity labeling in sweet-taste research
Tert-butyl (tosyloxy)carbamate Tosyloxy attached to carbamate SN2 reactions; less steric hindrance than ester
Tert-butyl 3-(3-hydroxypropoxy)propanoate Hydroxypropoxy instead of tosyloxy Precursor for tosylation/iodination reactions
Tert-butyl 3-(3-iodopropoxy)propanoate Iodide as leaving group Less reactive than tosyloxy in polar solvents

Key Observations :

  • Leaving Group Efficiency : Tosyloxy groups outperform iodide in polar aprotic solvents due to superior leaving-group ability, as evidenced by higher yields in nucleophilic substitutions .
  • Steric and Electronic Effects: The phenoxy group in lactisole derivatives introduces aromaticity and electronic effects (e.g., conjugation), which are absent in aliphatic analogs like the target compound .

Key Findings :

  • PROTAC Synthesis : The target compound’s propoxy chain facilitates modular assembly of PROTACs by enabling controlled linkage between E3 ligase ligands and target proteins .
  • Functionalization Pathways: Hydroxypropoxy derivatives (e.g., tert-butyl 3-(3-hydroxypropoxy)propanoate) require additional steps (e.g., tosylation) to achieve comparable reactivity, increasing synthetic complexity .

Physicochemical Properties

  • Lipophilicity : Ethoxy-ethoxy analogs exhibit higher logP values than propoxy derivatives due to extended alkyl chains, impacting membrane permeability in drug design .
  • Stability : The tert-butyl ester group in all analogs confers resistance to hydrolysis under basic conditions, ensuring stability during multi-step syntheses .

Biological Activity

Tert-butyl 3-(3-(tosyloxy)propoxy)propanoate is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse sources.

Chemical Structure and Properties

The compound consists of a tert-butyl group, a tosylate moiety, and a propoxy chain, indicating its potential for reactivity in nucleophilic substitution reactions. The structure can be represented as follows:

C13H22O4S\text{C}_{13}\text{H}_{22}\text{O}_4\text{S}

Table 1: Basic Properties of this compound

PropertyValue
Molecular Weight270.38 g/mol
SolubilitySoluble in organic solvents
Boiling PointNot specified

The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic substitution due to the presence of the tosylate group. This group acts as a good leaving group, facilitating reactions with various nucleophiles, including amines and thiols. Additionally, the ester functionality allows for hydrolysis, leading to the release of biologically active components.

Biological Activity

Research indicates that this compound may exhibit significant biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives of similar compounds can induce apoptosis in cancer cell lines. For instance, a related compound demonstrated enhanced apoptosis in prostate cancer cells when tested alongside known inhibitors .
  • Anti-inflammatory Effects : Compounds with similar structural motifs have been investigated for their roles in modulating inflammatory pathways. The potential for this compound to influence signaling pathways related to inflammation is an area of ongoing research .
  • Drug Development : The compound serves as an intermediate in the synthesis of more complex bioactive molecules, making it valuable in pharmaceutical development. Its reactivity allows for the creation of targeted therapies against various diseases.

Case Studies

  • Prostate Cancer Research : A study utilized compounds structurally related to this compound to assess their effects on androgen receptor signaling in prostate cancer models. Results indicated that these compounds could suppress tumor growth by degrading androgen receptors, highlighting their potential as therapeutic agents .
  • Signal Transduction Pathways : Another investigation focused on how similar compounds interact with phosphoinositide 3-kinase (PI3K) pathways, which are crucial in many cancers and inflammatory diseases. The findings suggest that these compounds could modulate PI3K activity, offering a new avenue for treatment strategies .

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